Antileishmanial agent-22

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Antileishmanial agent-22 is a compound that has shown significant potential in the treatment of leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This disease is prevalent in tropical and subtropical regions and poses a major health challenge due to the limited effectiveness and high toxicity of current treatments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of antileishmanial agent-22 involves multiple steps, including the preparation of intermediate compounds. One common method involves the synthesis of hydrazine-coupled pyrazole derivatives. These compounds are synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as thin-film hydration and reverse-phase evaporation are commonly used in the preparation of antileishmanial agents .

Analyse Des Réactions Chimiques

Types of Reactions: Antileishmanial agent-22 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antileishmanial activity.

Common Reagents and Conditions: Common reagents used in these reactions include hydrazine, pyrazole, and various solvents such as ethanol. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure efficient reactions .

Major Products Formed: The major products formed from these reactions are hydrazine-coupled pyrazole derivatives, which have shown potent antileishmanial activity. These derivatives are further evaluated for their biological activity against Leishmania parasites .

Applications De Recherche Scientifique

Antileishmanial agent-22 has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of bioactive molecules. In biology, it is used to investigate the mechanisms of action of antileishmanial agents and their effects on Leishmania parasites. In medicine, it is being explored as a potential treatment for leishmaniasis, with studies showing its effectiveness in reducing parasite load and improving clinical outcomes .

Mécanisme D'action

The mechanism of action of antileishmanial agent-22 involves targeting specific molecular pathways in Leishmania parasites. It accumulates within the parasite by diffusion along an electro-chemical gradient and is concentrated in the cytosol by an energy- and sterol-independent process . This disrupts essential cellular processes, leading to the death of the parasite.

Comparaison Avec Des Composés Similaires

Antileishmanial agent-22 is unique compared to other antileishmanial compounds due to its specific molecular targets and pathways. Similar compounds include pentavalent antimonials, liposomal amphotericin B, miltefosine, and paromomycin . These compounds also target Leishmania parasites but differ in their mechanisms of action and effectiveness.

Conclusion

This compound represents a promising advancement in the treatment of leishmaniasis. Its unique synthesis methods, chemical reactions, and mechanism of action make it a valuable compound for scientific research and potential therapeutic applications. Further studies are needed to fully understand its potential and optimize its use in clinical settings.

Propriétés

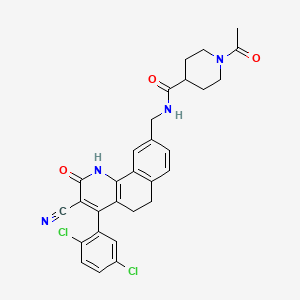

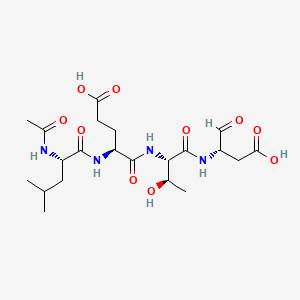

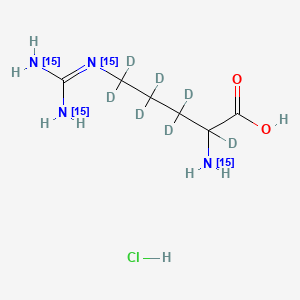

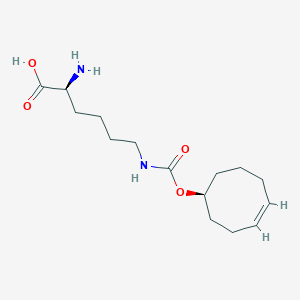

Formule moléculaire |

C29H26Cl2N4O3 |

|---|---|

Poids moléculaire |

549.4 g/mol |

Nom IUPAC |

1-acetyl-N-[[3-cyano-4-(2,5-dichlorophenyl)-2-oxo-5,6-dihydro-1H-benzo[h]quinolin-9-yl]methyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C29H26Cl2N4O3/c1-16(36)35-10-8-19(9-11-35)28(37)33-15-17-2-3-18-4-6-21-26(23-13-20(30)5-7-25(23)31)24(14-32)29(38)34-27(21)22(18)12-17/h2-3,5,7,12-13,19H,4,6,8-11,15H2,1H3,(H,33,37)(H,34,38) |

Clé InChI |

QYPFKBIJCCLCSU-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)N1CCC(CC1)C(=O)NCC2=CC3=C(CCC4=C3NC(=O)C(=C4C5=C(C=CC(=C5)Cl)Cl)C#N)C=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

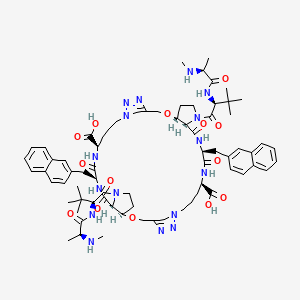

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12384418.png)

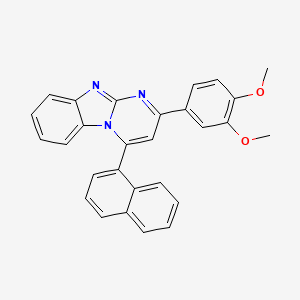

![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)